O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate
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Overview
Description
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate: is a chemical compound with the molecular formula C10H14Cl3NOS It is known for its unique structure, which includes a trichlorophenyl group and a diethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate typically involves the reaction of 2,4,5-trichlorophenol with diethylcarbamothioyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate
- O-(2,4,5-trichlorophenyl) N,N-diethyldiamidothiophosphate
- O-(2,4,5-trichlorophenyl) N,N-diphenyldiamidothiophosphate
Uniqueness: O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate stands out due to its specific combination of the trichlorophenyl group and the diethylcarbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
Properties
CAS No. |
22764-81-4 |
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Molecular Formula |
C11H12Cl3NOS |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H12Cl3NOS/c1-3-15(4-2)11(17)16-10-6-8(13)7(12)5-9(10)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
QQBXAKQJAJFIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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